4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Overview
Description
“4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid”, also known as “1-Boc-4-aminopiperidine-4-carboxylic acid” or “4-Amino-1-Boc-piperidine-4-carboxylic acid”, is an organic compound . It is a white solid and is commonly used as an intermediate in organic synthesis . The Boc (tert-butyloxycarbonyl) group is a protective group used to prevent the carboxylic acid group from reacting with other reagents .
Molecular Structure Analysis
The molecular formula of “4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid” is C11H20N2O4 . This compound has a molecular weight of 244.29 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving “4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid” are not available, it’s known that the Boc group can be removed under acidic conditions, revealing the carboxylic acid group . This can be useful in peptide synthesis and other organic reactions .Physical And Chemical Properties Analysis
“4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid” is a solid at room temperature . It has a melting point of 43.0 to 49.0 °C . It is soluble in methanol .Safety and Hazards
Future Directions
“4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid” has potential applications in the development of new pharmaceuticals. For instance, it has been used in the synthesis of SIRT2 inhibitors . It could also be used as a semi-flexible linker in PROTAC development for targeted protein degradation .
properties
IUPAC Name |
4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-8(12)7(6-13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWVAUGJTCEIBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662239 | |
Record name | 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |
CAS RN |
388108-90-5, 1015939-27-1 | |
Record name | 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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